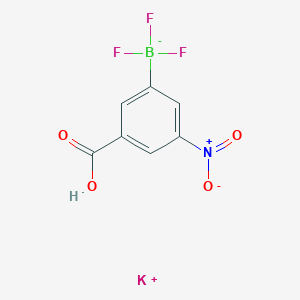

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

Description

BenchChem offers high-quality Potassium (3-carboxy-5-nitrophenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (3-carboxy-5-nitrophenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(3-carboxy-5-nitrophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF3NO4.K/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16;/h1-3H,(H,13,14);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWVLQBUGXHWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF3KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660111 | |

| Record name | Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-76-6 | |

| Record name | Borate(2-), (5-carboxylato-3-nitrophenyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium (3-carboxy-5-nitrophenyl)trifluoroborate: Properties, Synthesis, and Applications for the Research Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate, a versatile reagent with growing importance in synthetic chemistry and drug discovery. We will delve into its synthesis, stability, reactivity, and safe handling, offering insights grounded in established chemical principles and practices. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique characteristics of this compound in their work.

Introduction: The Rise of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as highly valuable and stable alternatives to boronic acids and their esters in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. Their enhanced stability towards air and moisture, crystalline nature, and predictable stoichiometry offer significant advantages in terms of handling, storage, and reaction consistency. The title compound, Potassium (3-carboxy-5-nitrophenyl)trifluoroborate, incorporates key functional groups—a carboxylic acid and a nitro group—that make it a particularly interesting building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The presence of two strong electron-withdrawing groups on the aromatic ring is expected to significantly influence the reactivity and stability of the trifluoroborate moiety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application. While some specific experimental data for Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is not extensively reported in publicly available literature, we can infer many of its properties based on the well-established chemistry of related aryltrifluoroborates.

Structural and General Properties

| Property | Value/Information | Source/Rationale |

| Chemical Name | Potassium (3-carboxy-5-nitrophenyl)trifluoroborate | IUPAC Nomenclature |

| CAS Number | 850623-76-6 | Chemical Abstracts Service |

| Molecular Formula | C₇H₄BF₃KNO₄ | Based on structure |

| Molecular Weight | 273.02 g/mol | Calculated from formula |

| Appearance | Expected to be a white to off-white crystalline solid. | General property of potassium organotrifluoroborates. |

| Melting Point | >300 °C[1] | Reported by chemical suppliers. High melting points are characteristic of salt-like compounds. |

| Solubility | Generally soluble in polar organic solvents such as DMSO, DMF, methanol, and acetone.[2] Sparingly soluble in water and non-polar organic solvents. | The ionic nature of the potassium salt and the polar functional groups contribute to this solubility profile. |

| Stability | Air and moisture stable under ambient conditions.[2] The electron-withdrawing nitro and carboxylic acid groups are expected to enhance hydrolytic stability compared to aryltrifluoroborates with electron-donating groups. | Aryltrifluoroborates are known for their bench-top stability. |

Spectral Data: A Predictive Overview

-

¹H NMR: The aromatic region would likely show complex splitting patterns for the three protons on the phenyl ring. The chemical shifts would be downfield due to the deshielding effects of the nitro and carboxylic acid groups.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbons attached to the electron-withdrawing groups and the boron atom showing characteristic shifts.

-

¹⁹F NMR: A characteristic signal for the BF₃⁻ group would be expected. The chemical shift and coupling to the ¹¹B nucleus can provide information about the electronic environment of the boron atom.

-

¹¹B NMR: A signal corresponding to the tetracoordinated boron atom would be present.

-

IR Spectroscopy: Key vibrational bands would include those for the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, the B-F stretches of the trifluoroborate, and the aromatic C-H and C=C stretches.

Synthesis and Purification

The synthesis of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is typically achieved through a straightforward and high-yielding reaction from its corresponding boronic acid.

Synthetic Workflow

Caption: General workflow for the synthesis of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of potassium aryltrifluoroborates.

-

Dissolution of Boronic Acid: In a suitable reaction vessel, dissolve 3-carboxy-5-nitrophenylboronic acid (1.0 eq.) in methanol.

-

Preparation of KHF₂ Solution: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approximately 3-4 eq.).

-

Reaction: Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with vigorous stirring at room temperature.

-

Precipitation: The potassium trifluoroborate salt will precipitate out of the solution as a solid. Continue stirring for an additional 30-60 minutes to ensure complete reaction.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold methanol/water, then with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material and byproducts.

-

Drying: Dry the purified product under vacuum to a constant weight.

Causality Behind Experimental Choices:

-

The use of a methanol/water solvent system facilitates the dissolution of both the organic boronic acid and the inorganic potassium hydrogen fluoride.

-

The excess of KHF₂ ensures the complete conversion of the boronic acid to the trifluoroborate salt.

-

The precipitation of the product drives the reaction to completion according to Le Chatelier's principle.

-

Washing with a non-polar solvent helps to remove any organic impurities.

Reactivity and Chemical Behavior

The chemical reactivity of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is dominated by the interplay of its three key functional groups.

The Trifluoroborate Moiety

The trifluoroborate group is a masked form of a boronic acid. Its reactivity in cross-coupling reactions is unveiled under basic or acidic conditions, which promote a slow hydrolysis to the corresponding boronic acid, the active species in the catalytic cycle. The strong electron-withdrawing nature of the nitro and carboxylic acid groups is expected to decrease the electron density on the boron-bearing carbon, thereby retarding the rate of hydrolysis and increasing the overall stability of the molecule.

The Nitro and Carboxylic Acid Groups

These functional groups are generally stable under the conditions typically employed for Suzuki-Miyaura cross-coupling reactions. The nitro group is a strong deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the meta position. The carboxylic acid can be deprotonated under basic conditions, which may influence the solubility and reactivity of the molecule. It also provides a handle for further functionalization, for example, through esterification or amidation reactions.

Applications in Drug Discovery and Development

Organotrifluoroborates are valuable tools in medicinal chemistry due to their stability and versatility. While specific applications of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate are not widely documented, its structure suggests several potential uses.

-

Scaffold for Library Synthesis: The trifluoroborate moiety can participate in a wide range of C-C and C-heteroatom bond-forming reactions, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

-

Introduction of Polar Functionality: The carboxylic acid and nitro groups introduce polarity and potential hydrogen bonding sites, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Bioisosteric Replacement: The trifluoroborate group itself can be considered as a bioisostere for other functional groups, potentially leading to improved metabolic stability or binding affinity.

Conceptual Drug Discovery Workflow

Caption: Conceptual workflow for utilizing Potassium (3-carboxy-5-nitrophenyl)trifluoroborate in a drug discovery program.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Potassium (3-carboxy-5-nitrophenyl)trifluoroborate.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is a valuable and versatile building block for organic synthesis. Its bench-top stability, coupled with the reactivity of the trifluoroborate moiety and the presence of useful functional groups, makes it an attractive reagent for the construction of complex molecules. While specific, detailed experimental data for this compound remains somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on the well-established chemistry of organotrifluoroborates. This guide provides a solid foundation for researchers to confidently incorporate this promising reagent into their synthetic and drug discovery endeavors.

References

- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Reagents for Organic Synthesis. Aldrichimica Acta, 38(2), 49-56.

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). potassium (3-carboxy-5-nitrophenyl)trifluoroborate. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the stability and optimal storage conditions for Potassium (3-carboxy-5-nitrophenyl)trifluoroborate. Drawing upon established principles of chemical stability and extensive experience with analogous organoboron compounds, this document offers a framework for maintaining the integrity of this valuable reagent in research and development settings.

Introduction: The Role and Significance of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate belongs to the class of organotrifluoroborates, which are widely recognized for their stability and versatility in organic synthesis. These air- and moisture-stable crystalline solids serve as important coupling partners in various cross-coupling reactions, offering a safer and often more robust alternative to boronic acids. The presence of both a carboxyl and a nitro group on the aromatic ring of this particular trifluoroborate imparts unique electronic properties, making it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates. Understanding its stability profile is paramount to ensuring reproducible experimental outcomes and maintaining the purity of synthesized materials.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₇H₄BF₃KNO₄ |

| Molecular Weight | 273.02 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 850623-76-6 |

Note: Specific values for properties such as melting point and solubility may vary slightly between suppliers.

Key Factors Influencing Stability

The stability of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is influenced by several environmental factors. The following sections detail the primary degradation pathways and the rationale behind recommended storage conditions.

Hydrolytic Stability

Hydrolysis of the boron-carbon bond or the trifluoroborate group is a primary concern for many organoboron compounds. However, aryltrifluoroborates are generally more resistant to hydrolysis than their boronic acid counterparts.

The presence of two electron-withdrawing groups, the nitro (-NO₂) and carboxyl (-COOH) groups, on the phenyl ring of the target molecule is expected to significantly influence its hydrolytic stability. Electron-withdrawing substituents generally retard the rate of hydrolysis of the aryltrifluoroborate moiety. This is attributed to the decreased electron density on the aromatic ring, which disfavors the nucleophilic attack by water or hydroxide ions that initiates the degradation process.

Thermal Stability and Decarboxylation

Elevated temperatures can promote the degradation of organic compounds. For Potassium (3-carboxy-5-nitrophenyl)trifluoroborate, two primary thermal degradation pathways should be considered:

-

Decomposition of the Trifluoroborate Moiety: While generally stable, prolonged exposure to high temperatures can lead to the decomposition of the trifluoroborate group.

-

Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures. While benzoic acid itself is relatively stable to decarboxylation, the presence of other functional groups can influence this process. For this molecule, decarboxylation would result in the formation of potassium (3-nitrophenyl)trifluoroborate. This potential degradation should be monitored in long-term stability studies, especially if the material is stored at temperatures above ambient.

Photostability

Nitroaromatic compounds can be susceptible to photodecomposition. Therefore, it is prudent to protect Potassium (3-carboxy-5-nitrophenyl)trifluoroborate from direct exposure to light, particularly UV light, to prevent potential degradation.

Recommended Storage and Handling Protocols

Based on the chemical properties and stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential thermal degradation and decarboxylation. |

| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture, which can contribute to slow hydrolysis over extended periods. |

| Light | Store in an opaque or amber container in a dark location. | Prevents potential photodegradation due to the nitroaromatic moiety. |

| Incompatible Materials | Avoid strong oxidizing agents. | As with most organic compounds, contact with strong oxidizers can lead to vigorous and potentially hazardous reactions. |

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Dispensing: When not in use, ensure the container is tightly sealed to minimize exposure to air and moisture. For weighing and dispensing, it is advisable to work in a controlled environment with low humidity.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container. Clean the spill area with a suitable solvent.

Assessing Purity and Degradation: Experimental Protocols

Regular assessment of the purity of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is crucial, especially for material that has been in storage for an extended period. The following are recommended analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for determining the purity of the compound and detecting the presence of degradation products.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for the analysis of polar aromatic compounds. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the compound.

-

Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.1-0.5 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

Monitor the chromatogram at a wavelength where the compound has strong absorbance (e.g., around 254 nm, though the optimal wavelength should be determined experimentally).

-

Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

Potential degradation products, such as the decarboxylated analog, would appear as separate peaks with different retention times.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

¹H and ¹⁹F NMR spectroscopy are invaluable for confirming the structural integrity of the molecule.

Protocol:

-

Instrumentation: A standard NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent will depend on the solubility of the compound.

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

The spectrum should be consistent with the expected aromatic and other proton signals of the molecule.

-

The presence of new signals could indicate the formation of degradation products.

-

-

¹⁹F NMR Analysis:

-

Acquire a ¹⁹F NMR spectrum.

-

A single signal corresponding to the trifluoroborate group is expected.

-

The appearance of additional fluorine signals could indicate decomposition of the trifluoroborate moiety.

-

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams are provided.

Chemical Structure

Caption: Chemical structure of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate.

Potential Degradation Pathways

Caption: Potential degradation pathways for the compound.

Recommended Storage Workflow

Caption: Decision workflow for proper storage and handling.

Conclusion

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is a robust and valuable reagent in organic synthesis. Its stability is enhanced by the presence of electron-withdrawing groups on the aromatic ring. By adhering to the recommended storage conditions of refrigeration in a dark, dry environment, and by implementing proper handling techniques, researchers can ensure the long-term integrity and purity of this compound. Regular analytical assessment via HPLC and NMR is recommended to verify its quality over time, thereby guaranteeing the reliability and reproducibility of experimental results.

References

There are no specific long-term stability studies published for Potassium (3-carboxy-5-nitrophenyl)trifluoroborate. The recommendations in this guide are based on the general properties of aryltrifluoroborates and related functionalized aromatic compounds. For general information on the stability and handling of organotrifluoroborates, please refer to supplier safety data sheets and general literature on organic chemistry.

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate CAS number 850623-76-6

An In-Depth Technical Guide to Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

This guide provides a comprehensive technical overview of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate (CAS No. 850623-76-6), a versatile and highly stable building block for researchers, chemists, and professionals in drug development. We will delve into its properties, synthesis, and primary applications, with a focus on the mechanistic underpinnings and practical considerations for its use in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Ascendancy of Organotrifluoroborates

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] While boronic acids have traditionally been the workhorses for this transformation, their inherent instability, such as a propensity for dehydration to form boroxines and susceptibility to protodeboronation, can complicate stoichiometry and reproducibility.[3] This has spurred the development of more robust boronic acid surrogates.

Among these, potassium organotrifluoroborate salts have emerged as exceptionally valuable reagents.[4][5] These crystalline, air- and moisture-stable solids are easily handled and can be stored indefinitely without special precautions, offering a significant logistical advantage over their boronic acid counterparts.[4][6] Potassium (3-carboxy-5-nitrophenyl)trifluoroborate exemplifies this class of reagents, incorporating not only the stable trifluoroborate moiety but also two valuable functional groups—a carboxylic acid and a nitro group—poised for subsequent chemical transformations. This dual functionality makes it a powerful linchpin for the synthesis of complex, polyfunctional molecules.

Physicochemical and Safety Profile

A clear understanding of a reagent's properties is fundamental to its effective and safe application. The key characteristics of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate are summarized below.

Data Summary Table

| Property | Value |

| CAS Number | 850623-76-6 |

| Molecular Formula | C₇H₄BF₃KNO₄ |

| Molecular Weight | 274.02 g/mol |

| Appearance | Typically a white to off-white crystalline powder |

| Storage Conditions | Store in a cool, dry place in a tightly sealed container.[7] |

Handling and Safety Precautions

As with all laboratory chemicals, appropriate safety measures must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Synthesis and Purification Workflow

Potassium aryltrifluoroborates are generally synthesized from their corresponding boronic acids or by in-situ generation from aryl halides followed by treatment with potassium hydrogen fluoride (KHF₂).[4][8] The latter is often preferred as it circumvents the need to isolate and purify the potentially unstable boronic acid intermediate.[8][9]

A common synthetic route to Potassium (3-carboxy-5-nitrophenyl)trifluoroborate starts from 3-bromo-5-nitrobenzoic acid. The process involves a palladium-catalyzed borylation followed by the addition of KHF₂.[9]

Caption: General workflow for the synthesis of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate.

Detailed Experimental Protocol: Synthesis

-

Borylation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromo-5-nitrobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).

-

Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene) and degas the mixture.

-

Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up (Part 1): Cool the reaction to room temperature. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Trifluoroborate Formation: Dissolve the crude boronic ester residue in a mixture of methanol and water. Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

-

Precipitation: Stir the mixture vigorously at room temperature for 1-2 hours. A precipitate should form.

-

Isolation & Purification: Collect the solid by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether. The product can be further purified by recrystallization (e.g., from an acetone/water mixture) to yield the final product as a crystalline solid.[6]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This transformation enables the formation of a C(sp²)-C(sp²) bond, linking the functionalized phenyl ring to another aryl or heteroaryl moiety.

The Mechanistic Rationale

The overall catalytic cycle is similar to that of traditional Suzuki-Miyaura couplings.[2] However, the use of a trifluoroborate salt introduces a critical pre-step: hydrolysis. The trifluoroborate anion (R-BF₃⁻) is not directly active in the transmetalation step. It must first undergo slow hydrolysis in the presence of a base and water to generate a boronic acid or a related reactive boronate species in situ.[10] This slow, controlled release is a key advantage, as it maintains a low concentration of the reactive boron species, minimizing undesirable side reactions like homocoupling.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction using an organotrifluoroborate.

Field-Proven Protocol: Cross-Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling Potassium (3-carboxy-5-nitrophenyl)trifluoroborate with a generic aryl or heteroaryl bromide. Optimization may be required for specific substrates.

-

Reaction Setup: In a reaction vial, combine Potassium (3-carboxy-5-nitrophenyl)trifluoroborate (1.5 equiv), the aryl bromide (1.0 equiv), a base such as cesium carbonate (Cs₂CO₃) (3.0 equiv), and the palladium catalyst. For many applications, a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%) is effective.

-

Solvent System: Add a degassed mixture of a primary solvent like THF or 1,4-dioxane and water (e.g., in a 10:1 ratio). The presence of water is crucial for the hydrolysis of the trifluoroborate salt.[11]

-

Reaction Conditions: Seal the vial and heat the mixture with vigorous stirring to 80-100 °C.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Future Outlook

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is more than just a stable alternative to a boronic acid; it is a highly valuable, multi-functional building block. Its exceptional stability simplifies handling and storage, while its performance in Suzuki-Miyaura cross-coupling is robust and reliable.[4][11] The true power of this reagent lies in the synthetic avenues opened by its pendant functional groups. The nitro group can be readily reduced to an amine, and the carboxylic acid can be converted to esters, amides, or other derivatives, providing a gateway to a vast chemical space for applications in medicinal chemistry, materials science, and beyond.

References

-

Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

Darses, S., & Genet, J.-P. (2003). POTASSIUM ORGANOTRIFLUOROBORATES: NEW PARTNERS IN PALLADIUM CATALYSED SUZUKI-MIYAURA CROSS-COUPLING REACTION. Organic Syntheses. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(18), 7153–7160. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240–9261. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

-

Roy, A., et al. (2015). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]

-

FooDB. (2010). Showing Compound Potassium propionate (FDB008286). FooDB. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Potassium (3-carboxy-5-nitrophenyl)trifluoroborate for Advanced Research Applications

Introduction: A Stable and Versatile Reagent for Modern Synthetic Chemistry

In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds. The choice of the organoboron coupling partner is critical to the success of this transformation. While boronic acids have been the traditional workhorses, their inherent instability and propensity for protodeboronation can pose significant challenges. Potassium organotrifluoroborates have emerged as a superior class of reagents, offering enhanced stability to both air and moisture, which simplifies handling, storage, and stoichiometry control.[1]

This technical guide focuses on a particularly valuable, yet specialized member of this family: Potassium (3-carboxy-5-nitrophenyl)trifluoroborate . The presence of both a carboxylic acid and a nitro group—two potent electron-withdrawing moieties—on the phenyl ring imparts unique reactivity and functionality. This makes it an attractive building block for creating complex molecules with tailored electronic and biological properties. This guide will provide an in-depth overview of its commercial availability, synthesis, key properties, and practical applications, with a focus on enabling researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.

Commercial Availability and Physicochemical Properties

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is available from a number of specialized chemical suppliers. Researchers can procure this reagent from vendors who focus on building blocks for medicinal and materials chemistry.

Table 1: Commercial Availability of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

| Supplier | CAS Number | Purity | Notes |

| BLD Pharm | 850623-76-6 | Varies | Listed as a related product.[2] |

| ChemicalBook | 850623-76-6 | Varies | Provides basic chemical properties.[3][4] |

| Chongqing Chemdad Co., Ltd | 850623-76-6 | >96% | Offers different grades of the product.[5] |

The physical and chemical properties of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate are summarized below. Its high melting point and solid form are characteristic of the stability of potassium organotrifluoroborate salts.

Table 2: Physicochemical Properties of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

| Property | Value | Source |

| CAS Number | 850623-76-6 | [5] |

| Molecular Formula | C₇H₄BF₃KNO₄ | [5] |

| Molecular Weight | 273.02 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in polar solvents (e.g., MeOH, DMF, acetone) | [6] |

Synthesis Protocol: From Boronic Acid to Trifluoroborate

The most common and efficient method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[7][8] The precursor, 3-carboxy-5-nitrophenylboronic acid, is commercially available, making the synthesis of the trifluoroborate salt a straightforward laboratory procedure.[9][10]

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of potassium aryltrifluoroborates from arylboronic acids.

-

Dissolution: In a suitable flask, dissolve 3-carboxy-5-nitrophenylboronic acid (1.0 eq.) in methanol.

-

Addition of KHF₂: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3.0-4.0 eq.). Slowly add the KHF₂ solution to the stirred solution of the boronic acid.

-

Precipitation: A precipitate of the potassium trifluoroborate salt will form upon addition of the KHF₂ solution. Continue stirring the mixture at room temperature for 15-30 minutes to ensure complete reaction.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold methanol to remove any unreacted starting material and excess KHF₂.

-

Drying: Dry the product under vacuum to yield pure Potassium (3-carboxy-5-nitrophenyl)trifluoroborate.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The electron-withdrawing nature of the nitro and carboxyl groups deactivates the aryl ring, which can influence the transmetalation step of the catalytic cycle.[2] However, meta-substituted nitrophenylboronic acids are generally effective coupling partners.[2] The trifluoroborate salt serves as a stable precursor that slowly hydrolyzes in situ to the reactive boronic acid under the basic reaction conditions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using Potassium (3-carboxy-5-nitrophenyl)trifluoroborate with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), Potassium (3-carboxy-5-nitrophenyl)trifluoroborate (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., SPhos or RuPhos, 4-10 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or THF/water).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water. The carboxylic acid functionality may require an acidic workup to ensure the product is in its neutral form for extraction.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is classified as an irritant.[5] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

For the closely related Potassium (3-nitrophenyl)trifluoroborate, the following hazard and precautionary statements apply and should be considered as a guide:

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation.[7]

-

Precautionary Statements: Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Conclusion

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is a valuable and robust reagent for researchers engaged in the synthesis of complex organic molecules. Its superior stability compared to the corresponding boronic acid simplifies handling and improves reaction reproducibility. The presence of the carboxy and nitro functionalities provides a handle for further synthetic transformations and allows for the introduction of specific electronic properties into the target molecules. This guide provides the essential technical information for the successful procurement, synthesis, and application of this versatile building block in Suzuki-Miyaura cross-coupling reactions, empowering scientists to advance their research in drug discovery and materials science.

References

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available at: [Link]

-

Organic Syntheses. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Chem-Station Int. Ed. (2015). Organotrifluoroborate Salts. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. potassium (3-carboxy-5-nitrophenyl)trifluoroborate. Available at: [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-Carboxy-5-nitrophenylboronic acid 101084-81-5 [sigmaaldrich.com]

- 9. CAS 101084-81-5 | 3-Carboxy-5-nitrophenylboronic acid - Synblock [synblock.com]

- 10. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

Unveiling the Solid State: A Technical Guide to the X-ray Crystal Structure of Nitrophenyl Substituted Potassium Trifluoroborates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, crystallization, and X-ray crystallographic analysis of nitrophenyl substituted potassium trifluoroborates. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and versatile reactivity in cross-coupling reactions. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel materials.

Introduction: The Significance of Nitrophenyl Substituted Potassium Trifluoroborates

Potassium organotrifluoroborates (R-BF₃K) have emerged as highly valuable reagents in modern organic synthesis. Their remarkable stability to air and moisture, coupled with their ease of handling, makes them attractive alternatives to more sensitive organoboron compounds like boronic acids.[1][2] The introduction of a nitrophenyl substituent onto the trifluoroborate core imparts unique electronic characteristics. The strongly electron-withdrawing nature of the nitro group can significantly influence the reactivity of the C-B bond and the intermolecular interactions within the crystal lattice, which in turn dictates the solid-state properties of the material.

X-ray crystallography is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation. This structural information is crucial for understanding the structure-activity relationships (SAR) in drug discovery and for engineering materials with desired properties. This guide will walk through the essential steps from synthesis to structural analysis of these important compounds.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to determining a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of Nitrophenyl Substituted Potassium Trifluoroborates

The synthesis of nitrophenyl substituted potassium trifluoroborates typically involves the reaction of the corresponding nitrophenylboronic acid with potassium hydrogen fluoride (KHF₂). This method is widely applicable and generally proceeds in high yield. The general synthetic route is outlined below:

Caption: General synthetic scheme for potassium nitrophenyltrifluoroborates.

Step-by-Step Synthesis Protocol (General):

-

Dissolution: Dissolve the appropriate nitrophenylboronic acid (e.g., 4-nitrophenylboronic acid) in a suitable solvent, typically methanol.

-

Addition of KHF₂: To this solution, add an aqueous solution of potassium hydrogen fluoride (KHF₂).

-

Stirring: Stir the reaction mixture at room temperature for a specified period.

-

Isolation: The potassium nitrophenyltrifluoroborate salt, being a crystalline solid, will often precipitate from the reaction mixture.

-

Purification: Collect the solid by vacuum filtration, wash with a cold solvent (e.g., cold water or diethyl ether) to remove impurities, and dry under vacuum.

For specific synthetic procedures for 2-nitrophenyl, 3-nitrophenyl, and 4-nitrophenyl potassium trifluoroborates, researchers are directed to established literature.[5][6][7]

Crystallization: Growing Diffraction-Quality Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[4] The goal is to grow crystals that are well-ordered and of a suitable size for diffraction experiments. Recrystallization is the most common technique employed for this purpose.[8][9][10]

Key Considerations for Recrystallization:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the recrystallization of potassium trifluoroborates include acetonitrile, acetone/diethyl ether, and water/alcohol mixtures.[11]

-

Slow Cooling: Slow cooling of a saturated solution is crucial for the growth of large, well-ordered crystals. Rapid cooling often leads to the formation of small, poorly-diffracting crystals or an amorphous powder.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow crystallization.

-

Evaporation: Slow evaporation of the solvent from a dilute solution can also yield high-quality crystals.

Experimental Protocol for Recrystallization (Example):

-

Dissolution: Dissolve the crude potassium nitrophenyltrifluoroborate in a minimal amount of a hot solvent (e.g., acetonitrile).

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Allow the filtrate to cool slowly to room temperature.

-

Crystal Growth: Cover the container and allow it to stand undisturbed for several hours to days to allow for crystal growth.

-

Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor and dry them.

X-ray Diffraction Analysis: From Crystal to Structure

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its molecular structure.[3]

Caption: A simplified workflow for X-ray crystal structure determination.

Data Collection and Processing:

-

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.

-

The crystal is rotated, and the diffraction pattern is recorded on a detector.[3]

-

The intensities and positions of the diffracted beams are measured.

-

These data are then processed to yield a set of structure factors, which are related to the electron density distribution in the crystal.

Structure Solution and Refinement:

-

The "phase problem" is solved using computational methods to generate an initial model of the electron density.

-

This model is then refined against the experimental data to obtain the final, accurate crystal structure.

-

The final structure is typically presented as a Crystallographic Information File (CIF).

Structural Insights: The Crystal Structure of Nitrophenyl Substituted Potassium Trifluoroborates

While specific crystallographic data for nitrophenyl substituted potassium trifluoroborates is not publicly available at the time of this writing, we can infer key structural features based on related compounds, such as potassium 4-methoxyphenyltrifluoroborate and potassium 4-fluorophenyltrifluoroborate.[12]

Expected Structural Features:

-

Anion Geometry: The boron atom is expected to adopt a distorted tetrahedral geometry, bonded to three fluorine atoms and one carbon atom of the nitrophenyl ring.[12] The C-B bond length and the B-F bond lengths will be of particular interest, as they can provide insight into the electronic effects of the nitro group.

-

Potassium Ion Coordination: The potassium cation is typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions. In the case of the 4-methoxy and 4-fluoro analogues, the potassium ion is coordinated by eight fluorine atoms in an irregular geometry.[12]

-

Crystal Packing: The overall crystal packing will be determined by a combination of ionic interactions between the potassium cations and the trifluoroborate anions, as well as weaker intermolecular interactions such as hydrogen bonding and π-π stacking. The presence of the nitro group is expected to play a significant role in the crystal packing, potentially through nitro-aromatic interactions.

Data Presentation (Hypothetical Data for Potassium 4-Nitrophenyltrifluoroborate):

| Parameter | Value |

| Chemical Formula | C₆H₄BF₃KNO₂ |

| Formula Weight | 229.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Insert Value] |

| b (Å) | [Insert Value] |

| c (Å) | [Insert Value] |

| α (°) | 90 |

| β (°) | [Insert Value] |

| γ (°) | 90 |

| Volume (ų) | [Insert Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Insert Value] |

| R-factor | [Insert Value] |

Table 1: Hypothetical crystallographic data for potassium 4-nitrophenyltrifluoroborate.

The Influence of the Nitro Group on Crystal Packing:

The strongly polar nitro group is known to participate in a variety of intermolecular interactions that can significantly influence crystal packing. These include:

-

Nitro-Aromatic Interactions: The electron-deficient nitro group can interact favorably with the electron-rich π-system of an adjacent phenyl ring.

-

Hydrogen Bonding: Although the trifluoroborate anion is not a strong hydrogen bond acceptor, weak C-H···F and C-H···O interactions may be present.

-

Dipole-Dipole Interactions: The large dipole moment of the nitro group will contribute to the overall electrostatic interactions within the crystal lattice.

The precise nature of these interactions can only be determined through a detailed analysis of the crystal structure.

Applications in Drug Development and Beyond

The structural information obtained from X-ray crystallography is invaluable for drug development professionals. By understanding the precise shape and electronic properties of a molecule, medicinal chemists can design more potent and selective drug candidates. The nitrophenyl substituted potassium trifluoroborates are important building blocks in the synthesis of complex organic molecules, and knowledge of their solid-state structure can aid in the development of robust and scalable synthetic routes.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of nitrophenyl substituted potassium trifluoroborates. While the specific crystal structures of these compounds are yet to be widely reported, the methodologies and principles outlined herein provide a solid foundation for researchers in this field. The determination of these structures will undoubtedly provide valuable insights into the fundamental properties of these important compounds and pave the way for their application in drug discovery and materials science.

References

-

Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009). Current Opinion in Drug Discovery & Development, 12(6), 811-23.

- Molander, G. A., & Biolatto, B. (2002).

-

Recrystallization. (n.d.). LibreTexts. Retrieved January 20, 2026, from [Link]

- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008). Wipf Group, University of Pittsburgh.

-

D. A. R. Williams, C. L. B. Macdonald, R. W. Schurko & P. J. W. Elder (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 1), o68–o71. [Link]

-

Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- Thadani, A. N., & Smil, D. (1999). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1(10), 1683–1686.

-

Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. (2014). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved January 20, 2026, from [Link]

- Crystallization and X-ray Techniques: Pharmaceutical Application. (2025). Research Journal of Pharmacy and Technology, 18(1), 272-278.

-

Cambridge Structural Database. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

Sources

- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. potassium 3-nitrophenyltrifluoroborate - 192863-40-4 - Structure, Synthesis, Properties [organoborons.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. qiserver.ugr.es [qiserver.ugr.es]

- 5. Robert A. Batey - Google Academic [scholar.google.pt]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. Darses, S., Michauld, G. and Genet, J.-P. (1999) Potassium Organotrifluoroborates New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 1999, 1875-1883. - References - Scientific Research Publishing [scirp.org]

- 12. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of potassium (3-carboxy-5-nitrophenyl)trifluoroborate in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of solubility, the known characteristics of potassium trifluoroborate salts, and robust experimental methodologies to empower researchers in drug development and chemical synthesis. The following sections detail the theoretical underpinnings of solubility for this specific molecule, a step-by-step protocol for empirical solubility determination, and guidance on data interpretation and presentation.

Introduction: The Significance of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate in Research

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is a versatile organoboron compound. Organotrifluoroborates are increasingly utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, due to their stability and ease of handling compared to boronic acids.[1] The substituents on the phenyl ring—a carboxylic acid group and a nitro group—impart specific electronic and steric properties that make this reagent valuable for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

An understanding of the solubility of potassium (3-carboxy-5-nitrophenyl)trifluoroborate is critical for its effective use. Solubility data informs crucial parameters such as:

-

Reaction Kinetics and Optimization: The concentration of the reagent in solution directly impacts reaction rates and yields.

-

Purification and Isolation: Knowledge of solubility is essential for developing effective crystallization and precipitation methods for product purification.

-

Formulation: In the context of drug development, the solubility of a compound or its intermediates is a key factor in designing appropriate formulations for preclinical and clinical studies.

Potassium trifluoroborate salts are generally characterized by their poor solubility in many common organic solvents, with exceptions typically being polar protic and polar aprotic solvents like methanol, acetonitrile, and water.[1] This guide will provide the tools to quantify the solubility of potassium (3-carboxy-5-nitrophenyl)trifluoroborate in a range of relevant organic solvents.

Theoretical Considerations: Factors Influencing the Solubility of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

The solubility of a compound is governed by a combination of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[2]

Several key factors influence the solubility of potassium (3-carboxy-5-nitrophenyl)trifluoroborate:

-

Polarity: The molecule possesses both highly polar and less polar regions. The trifluoroborate group ([BF3]⁻) and the potassium cation (K⁺) contribute significant ionic character, while the nitrophenyl group is more organic in nature. The carboxylic acid group can act as a hydrogen bond donor and acceptor. This complex polarity suggests that solubility will be highly dependent on the solvent's own polarity and hydrogen bonding capabilities.

-

Crystal Lattice Energy: The strength of the interactions between the ions in the solid crystal lattice must be overcome by the energy of solvation for dissolution to occur. A high lattice energy can lead to low solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic, absorbing heat from the surroundings.[3][4]

-

Particle Size and Surface Area: Decreasing the particle size of the solid increases the surface area available for interaction with the solvent, which can lead to a faster rate of dissolution.[3][5]

-

pH of the Medium: The carboxylic acid group on the phenyl ring has a pKa that will influence its ionization state depending on the pH of the solvent system. In acidic conditions, the carboxylic acid will be protonated (-COOH), while in basic conditions, it will be deprotonated (-COO⁻). This change in ionization state will significantly alter the compound's overall polarity and solubility.[5][6]

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and widely used technique for determining the solubility of crystalline solids in organic solvents is the dynamic, or synthetic, method.[7][8] This method involves heating a suspension of the solute in the solvent at a controlled rate until complete dissolution is observed.

Materials and Equipment

-

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), acetone, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating water bath with precise temperature control

-

Calibrated temperature probe

-

Analytical balance

-

Luminance probe or a device for visual turbidity monitoring

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh a known mass of potassium (3-carboxy-5-nitrophenyl)trifluoroborate and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of a specific composition.

-

Heating and Stirring: Begin vigorous stirring to ensure the suspension is homogeneous. Heat the mixture at a slow, constant rate (e.g., 0.2 K/min) using the circulating water bath.

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually by observing the disappearance of the last solid particles, or more accurately with a luminance probe that measures the intensity of light transmitted through the solution.

-

Equilibrium Temperature Determination: The temperature at which the solution becomes completely clear is the equilibrium solubility temperature for that specific composition. A sharp increase in light transmittance as measured by the luminance probe indicates this point.

-

Data Collection: Repeat this procedure for several different compositions of solute and solvent to construct a solubility curve.

Self-Validating System and Causality

This protocol incorporates a self-validating system. The slow, controlled heating rate ensures that the system remains close to thermodynamic equilibrium at each temperature point. Vigorous stirring prevents localized supersaturation and ensures that the entire sample experiences the same conditions. The use of a calibrated temperature probe and an analytical balance provides a high degree of accuracy and reproducibility. The choice of the dynamic method is based on its suitability for crystalline organic compounds and its ability to provide a full solubility curve as a function of temperature.

Data Presentation and Interpretation

The collected experimental data should be organized systematically for clear interpretation and comparison.

Quantitative Solubility Data Table

The results should be summarized in a table, presenting the solubility in terms of mole fraction (x) at different temperatures (T).

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | ||||

| Acetonitrile | ||||

| Tetrahydrofuran | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Add other solvents as tested |

This table should be populated with the experimentally determined data.

Expected Solubility Trends

Based on the general properties of potassium trifluoroborate salts and the specific functional groups of the target compound, the following trends in solubility can be anticipated:

-

High Solubility: Expected in polar protic solvents like methanol and polar aprotic solvents like DMSO and DMF, which can effectively solvate both the potassium cation and the trifluoroborate anion, as well as interact with the carboxylic acid and nitro groups through hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: May be observed in solvents of intermediate polarity such as acetonitrile and acetone.[1]

-

Low to Negligible Solubility: Expected in nonpolar solvents like dichloromethane and ethers, which cannot effectively solvate the ionic components of the molecule.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Caption: Experimental workflow for the dynamic solubility determination method.

Conclusion

This technical guide provides a comprehensive approach for researchers to determine and understand the solubility of potassium (3-carboxy-5-nitrophenyl)trifluoroborate in organic solvents. By combining theoretical principles with a detailed and robust experimental protocol, this guide equips scientists with the necessary tools to generate reliable solubility data. This information is invaluable for the optimization of synthetic routes, the development of effective purification strategies, and the formulation of new chemical entities in the field of drug discovery and development. The provided framework ensures that the generated data is accurate, reproducible, and directly applicable to laboratory and process development challenges.

References

- Organic Syntheses Procedure. (n.d.). Tetrabutylammonium Phenyltrifluoroborate.

- Domanska, U., & Rolinska, J. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4347–4355.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

- IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- StudyLib. (n.d.). Unit 4: Solubility and Factors Affecting Solubility.

- AAT Bioquest. (2022). What factors affect solubility?

- Quora. (2015). What are the factors that affect solubility?

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. ijnrd.org [ijnrd.org]

- 4. chemistrytalk.org [chemistrytalk.org]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Potassium Organotrifluoroborates: A Paradigm Shift in Carbon-Carbon Bond Formation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates ([R-BF₃]K) have transitioned from laboratory curiosities to indispensable tools in modern organic synthesis. Their remarkable bench-top stability to air and moisture, crystalline nature, and predictable reactivity stand in stark contrast to the limitations of traditional organoboron reagents like boronic acids and esters. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of potassium organotrifluoroborates. We will delve into the mechanistic nuances of their activation and participation in the Suzuki-Miyaura cross-coupling reaction, explore their expanding role in other synthetic transformations, and provide field-proven protocols for their preparation and use. This document is intended to serve as a practical and authoritative resource for scientists seeking to leverage these versatile reagents in complex molecule synthesis and drug discovery.

Introduction: The Rise of a Superior Organoboron Reagent

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Among the myriad of methods developed, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become preeminent due to its functional group tolerance and the low toxicity of its boron-based byproducts.[1] For years, the field was dominated by organoboronic acids (RB(OH)₂) and their ester derivatives. However, these trivalent boron species suffer from significant practical drawbacks. Boronic acids are prone to dehydration, forming cyclic anhydrides known as boroxines, which complicates stoichiometry and can impede reactivity.[2] Many are also unstable towards air and moisture, requiring special handling and storage.

The advent of potassium organotrifluoroborates marked a significant advancement. These tetracoordinate boron 'ate' complexes, extensively developed by the research groups of Molander and others, serve as robust, "protected" versions of boronic acids.[3] Their key advantages include:

-

Exceptional Stability: Most potassium organotrifluoroborates are crystalline solids that are indefinitely stable to air and moisture, simplifying storage and handling.[4][5][6]

-

Monomeric Structure: Unlike boronic acids, they exist as well-defined monomeric species, ensuring accurate stoichiometry in reactions.

-

Enhanced Functional Group Tolerance: The tetracoordinate boron center masks the Lewis acidity of the boron atom, rendering the C-B bond stable to a wide range of reaction conditions that are often incompatible with other organoboron reagents.[7][8]

-

Reduced Protodeboronation: They are significantly less prone to premature cleavage of the carbon-boron bond (protodeboronation) than their boronic acid counterparts, often allowing for the use of near-stoichiometric amounts of the reagent.[1]

Synthesis of Potassium Organotrifluoroborates

A major factor in the widespread adoption of organotrifluoroborates is their straightforward and versatile preparation from common starting materials.

Primary Synthetic Routes

The most common methods involve the treatment of a trivalent organoboron precursor with potassium hydrogen fluoride (KHF₂).

-

From Isolated Boronic Acids: In a seminal 1995 report, Vedejs et al. demonstrated that boronic acids react efficiently with KHF₂ in aqueous methanol to yield potassium organotrifluoroborates.[2] Interestingly, potassium fluoride (KF) alone is not effective at displacing the hydroxyl ligands, but KHF₂ serves as a potent fluorinating agent.[2] This method is effective even for crude boronic acids containing boroxine impurities.[9]

-

One-Pot Synthesis via Transmetalation: To avoid isolating potentially unstable intermediates like boronic acids, one-pot procedures are highly favored. These typically involve the formation of an organometallic reagent (organolithium or Grignard) which then transmetalates with a trialkyl borate (e.g., B(OMe)₃ or B(OiPr)₃). The resulting boronate species is then directly treated with an aqueous solution of KHF₂ to furnish the final product.[2][8] This approach has been used to prepare a vast array of aryl-, heteroaryl-, vinyl-, and alkyltrifluoroborates.[1][2]

-

From Alkenes and Alkynes via Hydroboration: Alkenes and alkynes can undergo hydroboration, and the resulting organoborane intermediate can be converted to the corresponding trifluoroborate salt upon treatment with KHF₂.[8]

-

Modern Catalytic Methods: More advanced techniques include the Iridium-catalyzed C-H borylation of arenes, which generates a boronic ester that can be converted in a one-pot sequence to the potassium aryltrifluoroborate, providing access to substitution patterns complementary to traditional methods.[10]

Data Summary: Synthetic Methods

| Starting Material | Key Reagents | Intermediate | Final Step | Reference(s) |

| Organoboronic Acid | KHF₂, MeOH/H₂O | - | Direct Conversion | [2] |

| Aryl/Alkenyl Halide | 1. n-BuLi or Mg2. B(OR)₃ | Organolithium/Grignard | KHF₂, H₂O | [2] |

| Alkene/Alkyne | 1. Borane (e.g., 9-BBN) | Organoborane | KHF₂, H₂O | [8] |

| Arene | [Ir(COD)(OMe)]₂, dtbpy, B₂pin₂ | Boronic Ester | KHF₂, H₂O | [10] |

| Terminal Alkyne | 1. n-BuLi2. B(OMe)₃ | Lithium Acetylide | KHF₂, H₂O | [11] |

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

This protocol is adapted from the procedure described by Vedejs et al.[2]

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (5.00 g, 41.0 mmol).

-

Dissolution: Add methanol (25 mL) to the flask and stir until the solid is partially dissolved. Add deionized water (8 mL).

-

Fluorination: To the stirring suspension, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (12.8 g, 164 mmol in 15 mL H₂O). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.

-

Reaction: Stir the mixture at room temperature for 30 minutes. A white precipitate will form.

-

Isolation: Cool the flask in an ice bath for 15 minutes. Collect the white crystalline solid by vacuum filtration through a Büchner funnel.

-

Washing: Wash the solid sequentially with cold methanol (2 x 15 mL) and then diethyl ether (2 x 15 mL).

-

Drying: Dry the solid under high vacuum to afford potassium phenyltrifluoroborate as a stable, white crystalline powder.

The Workhorse Application: Suzuki-Miyaura Cross-Coupling

The most significant application of potassium organotrifluoroborates is in the Suzuki-Miyaura cross-coupling reaction, enabling the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds.[5]

Mechanism and the Critical Role of Activation

A key mechanistic feature is that the tetracoordinate [R-BF₃]K salt is not the active species in the catalytic cycle. It must first be converted in situ to a reactive, tricoordinate boron species.[7] This is typically achieved under basic, aqueous conditions. The base (e.g., Cs₂CO₃, K₂CO₃) facilitates the slow hydrolysis of the trifluoroborate, releasing the corresponding boronic acid or a related boronate species, which can then engage in the transmetalation step with the palladium center.[7] This slow, controlled release of the reactive boron species is a crucial advantage, as it minimizes side reactions like protodeboronation.